4-Methylthio-2-thiophenecarboxaldehyde
Description
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Properties
IUPAC Name |
4-methylsulfanylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS2/c1-8-6-2-5(3-7)9-4-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZNAVGIIWHCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CSC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-Methylthio-2-thiophenecarboxaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylthio-2-thiophenecarboxaldehyde
Abstract
This technical guide provides a comprehensive examination of this compound, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Thiophene-based scaffolds are pivotal in drug discovery, valued for their unique electronic and structural characteristics that can enhance biological activity and pharmacokinetic profiles.[1][2] This document outlines the core physicochemical properties, a validated synthesis protocol, detailed analytical characterization methodologies, and essential safety information for this compound. It is designed to serve as a key resource for scientists and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and application of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a thiophene ring substituted with a formyl group at the 2-position and a methylthio group at the 4-position. The presence of these functional groups—an electrophilic aldehyde and an electron-donating thioether—imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.[3]
Key Physicochemical Data Summary
While specific experimental data for this compound is not widely published, the properties can be reliably estimated based on structurally similar compounds, such as 4-Methylthiophene-2-carboxaldehyde and other thiophene derivatives.[4][5]
| Property | Value (Estimated/Reported for Analogs) | Source |
| Molecular Formula | C₆H₆OS₂ | - |
| Molecular Weight | 158.24 g/mol | - |
| CAS Number | 88511-85-7 | - |
| Appearance | Expected to be a liquid, ranging from colorless to yellow/brown | [5] |
| Boiling Point | > 200 °C at 760 mmHg (estimated) | [5] |
| Density | ~1.2 - 1.3 g/mL at 25 °C (estimated) | [5] |
| Refractive Index (n20/D) | ~1.6 (estimated) | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone, DMSO). Limited solubility in water. | - |
Note: Some values are estimated based on the properties of 4-Methylthiophene-2-carboxaldehyde (CAS 6030-36-0).[5][6][7]
Synthesis and Purification: The Vilsmeier-Haack Approach
The synthesis of 2-formylthiophenes is most effectively and commonly achieved via the Vilsmeier-Haack reaction.[8][9] This method is a robust choice for the formylation of electron-rich aromatic and heteroaromatic substrates.[10] The starting material, 3-methylthiothiophene, possesses an electron-donating group that activates the thiophene ring, directing the electrophilic substitution preferentially to the adjacent C2 position, thus ensuring high regioselectivity.[11]
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Detailed Experimental Protocol
Causality and Self-Validation: This protocol is designed for robustness. Each step includes rationale, and the process has built-in checkpoints (TLC monitoring) to ensure the reaction is proceeding as expected before moving to subsequent, more resource-intensive stages like purification.
-
Vilsmeier Reagent Formation (In Situ):
-
In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add N,N-Dimethylformamide (DMF, 1.2 eq.).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise while stirring. Maintain the temperature below 10 °C.
-
Expertise Insight: The exothermic reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent (a chloroiminium salt).[10] Pre-forming this reagent at a low temperature before adding the substrate prevents uncontrolled side reactions.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the starting material, 3-methylthiothiophene (1.0 eq.), in a minimal amount of dry solvent (e.g., 1,2-dichloroethane).
-
Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent.
-
After addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Trustworthiness: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The consumption of the starting material and the appearance of a new, more polar spot indicates the formation of the product. This validation step prevents premature workup of an incomplete reaction.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture back down in an ice bath.
-
Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Expertise Insight: The hydrolysis of the intermediate iminium salt to the final aldehyde is crucial.[12] Using a buffered or basic solution neutralizes the acidic byproducts of the reaction, protecting the aldehyde from potential degradation.
-
Stir vigorously for 1-2 hours until hydrolysis is complete.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural profile.
Characterization Workflow Diagram
Caption: Standard characterization workflow.
Expected Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum provides unambiguous information on the proton environment.[13][14]
-
δ ~9.8-10.0 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
δ ~7.0-8.0 ppm (two doublets, 2H): Aromatic protons on the thiophene ring. The proton at the 5-position will be a doublet, and the proton at the 3-position will be a doublet. Their exact chemical shifts are influenced by the electronic effects of the adjacent substituents.
-
δ ~2.5 ppm (singlet, 3H): Methyl protons of the thioether group (-SCH₃).[15]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
This technique maps the carbon skeleton of the molecule.
-
δ ~180-185 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~125-150 ppm: Four distinct signals for the four carbons of the thiophene ring.
-
δ ~15-20 ppm: Methyl carbon of the thioether group.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
IR spectroscopy is ideal for identifying functional groups.
-
~1660-1680 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of an aromatic aldehyde.
-
~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.
-
~2850 & ~2750 cm⁻¹ (weak to medium): Aldehydic C-H stretching (Fermi doublets).
-
~1500-1400 cm⁻¹ (multiple bands): C=C stretching vibrations within the aromatic thiophene ring.[16]
-
-
MS (Mass Spectrometry):
-
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[17]
-
Molecular Ion (M⁺): A prominent peak at m/z = 158.24, corresponding to the molecular formula C₆H₆OS₂. High-resolution mass spectrometry (HRMS) would confirm this exact mass.
-
Key Fragmentation: Expect to see fragments corresponding to the loss of the formyl group ([M-29]⁺) or the methyl group ([M-15]⁺).
-
Applications in Research and Drug Development
Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in FDA-approved drugs and biologically active compounds.[2][18] They serve as bioisosteres for benzene rings, often improving metabolic stability and receptor binding affinity.[19]
-
Drug Discovery: Functionalized thiophenes are core components in drugs targeting a vast range of conditions, including cancer, inflammation, and infectious diseases.[3][20] The aldehyde group on this compound is a versatile chemical handle, enabling further elaboration into more complex molecules through reactions like reductive amination, Wittig reactions, and condensations to form imines or hydrazones.[13][21]
-
Materials Science: The thiophene ring is a fundamental unit in conductive polymers and organic electronics.[22][] The specific functionalization of this compound allows for its potential incorporation into novel polymers and materials with tailored electronic properties.
Safety and Handling
-
GHS Hazard Classification (Anticipated):
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed). May cause skin and eye irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If inhalation risk is high, use a suitable respirator.[5]
-
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as an intermediate in synthetic chemistry. Its physicochemical properties, governed by the thiophene core and its aldehyde and methylthio substituents, make it a reactive and versatile building block. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling researchers and drug development professionals to confidently incorporate this valuable molecule into their discovery and development pipelines.
References
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Cheméo. (n.d.). 4-Methyl-2-carboxaldehyde-thiophene - Chemical & Physical Properties. Retrieved from [Link]
-
RepositoriUM. (n.d.). Heterocyclic aldehydes based on Thieno[3,2-b]thiophene core: synthesis and preliminary studies as ion optical chemosensors. Retrieved from [Link]
-
PubMed. (2005, November 15). Furans, thiophenes and related heterocycles in drug discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. Retrieved from [Link]
-
Kuwait Journal of Science. (2020, August 29). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]
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Preprints.org. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]
-
Journal of Material Chemistry C. (n.d.). Supporting Information. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylthiophene-2-carbaldehyde. Retrieved from [Link]
-
Henan New Blue Chemical Co., Ltd. (n.d.). High purity CAS 25511-85-7 POLY(PROPYLENE OXIDE) CYCLOCARBONATE TERMINATED in stock. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
- Google Patents. (n.d.). Process for production of 2-thiophene aldehydes.
-
MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
-
PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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Potential applications of 4-Methylthio-2-thiophenecarboxaldehyde in medicinal chemistry
[1]
Executive Summary
This compound (4-MTTC) represents a specialized organosulfur scaffold in medicinal chemistry.[1] Unlike its more ubiquitous isomer, 5-methylthio-2-thiophenecarboxaldehyde, the 4-substituted variant offers a unique topological vector for drug design.[1] By positioning the methylthio (-SMe) group at the meta-like position relative to the aldehyde, 4-MTTC allows for the construction of bioisosteres that mimic 3-substituted phenyl rings while leveraging the specific electronic and metabolic properties of the thiophene core.[1] This guide explores its role as a precursor for antimicrobial chalcones, kinase-targeting thienopyrimidines, and redox-active pharmacophores.[1]
Part 1: Chemical Profile & Structural Logic[1]
Structural Analysis
The molecule consists of a thiophene ring substituted with a formyl group at position C2 and a methylthio group at position C4.
-
Electronic Character: The thiophene ring is electron-rich (π-excessive).[1] The C2-formyl group is electron-withdrawing (-M, -I), activating the ring for nucleophilic attack at C5 or facilitating condensation at the carbonyl carbon.[1] The C4-methylthio group is a weak donor (+M) but also capable of stabilizing radical cations.
-
Bioisosterism: 4-MTTC serves as a bioisostere for 3-(methylthio)benzaldehyde and 3-methoxybenzaldehyde .[1] The sulfur atom in the ring (S1) and the substituent (SMe) provide dual sites for metabolic oxidation (sulfoxide/sulfone formation), offering a "soft drug" design pathway to modulate half-life.
The "Meta" Vector Advantage
In Structure-Activity Relationship (SAR) studies, the 4-position of the thiophene ring corresponds spatially to the meta position of a phenyl ring.[1]
-
5-substituted thiophenes (linear vector) often extend into the solvent front of a binding pocket.[1]
-
4-substituted thiophenes (lateral vector) are ideal for probing hydrophobic pockets or "gatekeeper" regions in enzymes (e.g., kinases) without increasing the molecule's length significantly.
Part 2: Synthetic Utility & Regioselectivity[1][2]
Synthesizing 4-MTTC presents a regiochemical challenge compared to the 5-isomer.[1] Direct electrophilic substitution (e.g., Vilsmeier-Haack) on 3-(methylthio)thiophene typically favors the C2 position (ortho to the SMe group), yielding the 3-SMe-2-CHO isomer.[1]
Strategic Synthesis Routes
To access the 4-SMe-2-CHO isomer (which is equivalent to formylating 3-(methylthio)thiophene at C5), researchers must employ steric control or lithiation strategies.[1]
Method A: Directed Lithiation (Recommended)
-
Substrate: 3-(Methylthio)thiophene.
-
Reagent: Bulky base (e.g., LDA or t-BuLi) to favor thermodynamic deprotonation or steric avoidance of the C2 position.
-
Outcome: Shifts selectivity toward C5, yielding the target 4-MTTC after workup.
Method B: Block-and-Deprotect [1]
-
Block C2 of 3-(methylthio)thiophene with a silyl group or halogen.
-
Formylate at C5.
-
Remove the blocking group.
Functional Group Transformations
Once obtained, 4-MTTC serves as a versatile "linchpin" intermediate:
-
C=O Reactivity: Knoevenagel condensation (to acrylic acids), Schiff base formation (to imines), and Claisen-Schmidt condensation (to chalcones).
-
S-Me Reactivity: Controlled oxidation to sulfoxides (chiral centers) or sulfones (strong electron-withdrawing groups) using m-CPBA or Oxone®.[1]
Part 3: Medicinal Applications[1]
Antimicrobial Chalcones & Schiff Bases
4-MTTC is a prime candidate for synthesizing hybrid antimicrobial agents.[1]
-
Mechanism: Chalcones derived from 4-MTTC (via reaction with acetophenones) act as Michael acceptors.[1] The thiophene ring enhances lipophilicity, facilitating cell wall penetration in Gram-positive bacteria (S. aureus).
-
Advantage: The 4-SMe group provides a "soft" metabolic spot.[1] If the molecule is too toxic, the SMe can be oxidized in vivo to a sulfoxide, increasing polarity and accelerating clearance.
Kinase Inhibitor Scaffolds (Thienopyrimidines)
Fusion of the aldehyde into bicyclic systems creates thieno[2,3-d]pyrimidines , which are bioisosteres of quinazolines (e.g., Gefitinib).
-
Workflow: 4-MTTC
Gewald Reaction (with ethyl cyanoacetate/sulfur) Aminothiophene carboxylate Cyclization to Thienopyrimidine.[1] -
Target Interaction: The 4-SMe group on the thiophene ring (now part of the fused system) can interact with the "gatekeeper" residue in the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).[1]
Redox-Active Agents
The methylthio group is a radical scavenger.[1] Derivatives of 4-MTTC have potential as antioxidants or neuroprotective agents , where the sulfur moiety traps Reactive Oxygen Species (ROS) by converting to the sulfoxide.[1]
Part 4: Visualization & Protocols[1]
Diagram: Synthetic Pathway & SAR Logic[1]
Caption: Synthetic divergence of methylthiotriophenes and downstream applications of the 4-MTTC scaffold.
Experimental Protocol: Synthesis of a 4-MTTC Derived Chalcone
A standardized protocol for validating the reactivity of the aldehyde moiety.[1]
Objective: Synthesis of (E)-3-(4-(methylthio)thiophen-2-yl)-1-phenylprop-2-en-1-one.
Materials:
-
This compound (1.0 eq)[1]
-
Acetophenone (1.0 eq)
-
Ethanol (Solvent, 10 mL/mmol)
-
NaOH (40% aq. solution, 0.5 mL/mmol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-MTTC (1 mmol) and acetophenone (1 mmol) in Ethanol (10 mL).
-
Catalysis: Add aqueous NaOH dropwise at 0°C with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). Neutralize with dilute HCl (1M) to pH 7.
-
Isolation: Filter the precipitated yellow solid. Wash with cold ethanol and dry under vacuum.
-
Purification: Recrystallize from ethanol/DMF to obtain yellow needles.
Validation Criteria:
-
1H NMR: Look for doublet signals at
7.4–7.8 ppm with coupling constant Hz (characteristic of trans-alkene).[1] -
IR: Shift of carbonyl stretch to
cm (conjugated ketone).
Part 5: Comparative Data
Table 1: Physicochemical Comparison of Thiophene Isomers
| Property | 4-Methylthio-2-CHO (Target) | 5-Methylthio-2-CHO (Common) | Medicinal Implication |
| Vector | Lateral (Meta-like) | Linear (Para-like) | 4-isomer fits wider/shorter pockets.[1] |
| Electronic | Inductive withdrawal on CHO | Resonance donation to CHO | 4-isomer is more reactive to nucleophiles.[1] |
| Lipophilicity | LogP ~ 1.9 | LogP ~ 1.9 | Similar membrane permeability. |
| Metabolism | S-oxidation (Side chain) | S-oxidation + Ring opening | 4-isomer less prone to ring opening? |
References
-
Thiophene Functionalization: Meth-Cohn, O., & Goon, S. (1997).[1] Regioselective electrophilic formylation of 3-substituted thiophenes. J. Chem. Soc., Perkin Trans. 1. Link
-
Suzuki Coupling & Bioactivity: Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Link
-
Vilsmeier-Haack Mechanism: Rajput, A. P., & Girase, P. D. (2013).[1] Review Article on Vilsmeier-Haack Reaction. Int. J. Pharm. Chem. Biol. Sci. Link
- Thiophene Bioisosteres: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference on thiophene-phenyl bioisosterism).
-
Antimicrobial Chalcones: Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. Eur. J. Med. Chem. Link
An In-depth Technical Guide to the Biological Activity of 4-Methylthio-2-thiophenecarboxaldehyde Derivatives
Introduction: The Thiophene Scaffold as a Privileged Core in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and the capacity of the sulfur atom to form hydrogen bonds enhance drug-receptor interactions, making it a cornerstone in medicinal chemistry.[2]
This guide focuses on derivatives of a specific, functionalized thiophene: 4-Methylthio-2-thiophenecarboxaldehyde . This core structure is particularly intriguing for several reasons. The aldehyde group at the 2-position serves as a versatile chemical handle for synthesizing a diverse library of derivatives, such as chalcones, hydrazones, and Schiff bases.[3] The methylthio (-SCH₃) group at the 4-position modulates the electronic and lipophilic character of the molecule, potentially influencing its pharmacokinetic profile and target engagement. Thiophene-based compounds have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring the therapeutic potential of this chemical class.[4][5][6]
This document provides a technical overview of the known biological activities of derivatives stemming from this core, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Antimicrobial Activity: A Promising Frontier
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi.[7] Thiophene derivatives have emerged as a promising class of antimicrobial agents.[1][8] While specific data on this compound derivatives are nascent, extensive research on analogous thiophene-2-carboxaldehyde and thiophene-2-carboxamide structures provides a strong rationale for their investigation.
Spectrum of Activity and Potency
Derivatives incorporating the thiophene ring have shown activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and colistin-resistant E. coli.[8][9][10] For instance, certain thiophene-based heterocycles have demonstrated potent and specific activity against Clostridium difficile, with Minimum Inhibitory Concentration (MIC) values as low as 2 to 4 μg/mL.[3][9][10]
Data Presentation: Antimicrobial Potency of Thiophene Derivatives
The following table summarizes representative MIC values for various thiophene derivatives against selected microbial strains, illustrating the potential of this scaffold.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL or mg/L) | Reference |
| Spiro-indoline-oxadiazole | Derivative 17 | Clostridium difficile | 2 - 4 µg/mL | [9][10] |
| Thiophene-pyrazole hybrid | Derivative 8 | Colistin-Resistant E. coli | 8 - 32 mg/L | [8] |
| Thiophene-pyrazole hybrid | Derivative 4 | Colistin-Resistant A. baumannii | 16 - 32 mg/L | [8] |
| 3-Amino thiophene-2-carboxamide | Derivative 7b | S. aureus & P. aeruginosa | >80% activity index vs. Ampicillin | [11] |
| Tetrahydrobenzo[b]thiophene | Derivative S1 | S. aureus & E. coli | 0.81 µM/ml | [12] |
Causality in Mechanism of Action
The antimicrobial effects of thiophene derivatives are not attributed to a single mechanism but rather a multi-pronged attack on microbial physiology.
-
Membrane Permeabilization: Certain thiophene compounds induce bactericidal effects by increasing the permeability of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[8]
-
Enzyme Inhibition: Molecular docking studies suggest that these compounds can bind to and inhibit essential bacterial enzymes. For example, D-alanine ligase, an enzyme crucial for peptidoglycan synthesis in the bacterial cell wall, has been identified as a potential target.[9][10]
-
Efflux Pump Disruption: Some derivatives exhibit strong effects against mutant E. coli lacking the TolC outer membrane protein, which is a component of major efflux pump systems.[9][10] This suggests that these compounds may either be substrates for efflux pumps (and thus more effective when the pump is disabled) or directly interfere with their function.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[7][10][13] It is a quantitative method that establishes the lowest concentration of a drug that prevents visible microbial growth.[14]
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the synthesized thiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in a liquid growth medium (e.g., Mueller-Hinton Broth).[13] This creates a gradient of drug concentrations across the plate.
-
Inoculum Preparation: Culture the target microorganism overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute this to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate containing the diluted compound. Include a positive control (medium + inoculum, no drug) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[13] This can also be measured using a microplate reader.[13]
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Malignant Proliferation
The structural versatility of the thiophene nucleus makes it a valuable scaffold for the development of novel anticancer agents.[15][16] Derivatives have been shown to possess cytotoxic and antiproliferative activities against a variety of human cancer cell lines, including those from the breast, lung, prostate, and colon.[17][18]
Cytotoxicity Profile
Chalcone derivatives of 3-aryl-thiophene-2-carbaldehyde have demonstrated potent in vitro antiproliferative activity against human colon cancer cell lines (HCT-15).[18] In some cases, these synthetic derivatives exhibited superior activity compared to the standard chemotherapeutic drug, doxorubicin.[18] Similarly, other synthesized thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell lines (A-549).[12][19]
Data Presentation: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below presents illustrative IC50 values.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| 3-Aryl Thiophene Chalcone | Compound 5a | HCT-15 (Colon) | 21.0 µg/mL | [18] |
| 3-Aryl Thiophene Chalcone | Compound 5g | HCT-15 (Colon) | 22.8 µg/mL | [18] |
| Tetrahydrobenzo[b]thiophene | Compound S8 | A-549 (Lung) | Effective at 10⁻⁴ M | [12][19] |
| Terthiophene | Derivative 77 | SKOV3 (Ovarian) | 7.73 µM | [5] |
| Thiophene-thiosemicarbazone | Compound 7 | 786-0 (Kidney) | Potent antiproliferative profile | [20] |
Causality in Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death.[17] Thiophene-thiosemicarbazone derivatives, for example, have been shown to induce cell death in a time-dependent manner.[20] This process often involves the exposure of phosphatidylserine on the outer leaflet of the cell membrane, an early hallmark of apoptosis.[20] This can trigger the intrinsic (mitochondrial) apoptosis pathway, a key target for chemotherapy.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[18] It is a foundational in vitro screening tool in anticancer drug discovery.[15][21]
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-15) in an appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO₂.[17]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
Drug Treatment: Treat the cells with a range of concentrations of the thiophene derivative (e.g., 0.1 to 100 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[17]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[17]
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot the absorbance against the drug concentration to generate a dose-response curve, from which the IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.[17]
Visualization: Key Workflows and Pathways
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: The intrinsic apoptosis signaling pathway induced by an anticancer agent.
Other Biological Activities & Structure-Activity Relationships (SAR)
Beyond antimicrobial and anticancer effects, the thiophene scaffold is implicated in a range of other biological activities.
-
Anti-inflammatory Activity: Thiophene derivatives, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[6] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6] The presence of carboxylic acids, esters, and methoxy groups on the thiophene ring appears to be important for this activity.[6]
-
Enzyme Inhibition: This chemical class has produced potent inhibitors for various enzymes. For example, monosubstituted acetophenone thiosemicarbazones are effective inhibitors of tyrosinase, an enzyme involved in melanin production.[22] Other derivatives have shown inhibitory activity against human leukocyte elastase (HLE) and cathepsin L.[23]
-
Antioxidant Activity: Many thiophene derivatives exhibit significant antioxidant properties.[11][19] 3-amino thiophene-2-carboxamide derivatives, in particular, have shown potent radical scavenging activity in assays like the ABTS method, sometimes comparable to the standard antioxidant ascorbic acid.[11]
Structure-Activity Relationship (SAR) Insights
Synthesizing data from various studies allows for the deduction of key SAR trends that can guide future drug design:
-
Influence of Substituents: The nature of the substituent on the thiophene ring is critical. For instance, in a study of thiophene-2-carboxamides, derivatives with an amino group at the 3-position showed significantly higher antioxidant and antibacterial activity than those with hydroxyl or methyl groups at the same position.[11]
-
Role of the Aldehyde/Carboxamide Group: The functional group at the 2-position is a key point for derivatization. Converting the aldehyde to a thiosemicarbazone or a chalcone is a common and effective strategy for generating potent biological activity.[18][20]
-
Impact of Aromatic Substituents: When aryl groups are attached to the thiophene core (e.g., in 3-aryl thiophenes), the substitution pattern on that aryl ring also modulates activity. The presence of methoxy groups has been linked to enhanced anti-inflammatory and antibacterial effects.[6][11]
-
Isosteric Replacement: Thiophene is often used as a bioisosteric replacement for a phenyl ring. This substitution can improve metabolic stability and binding affinity without drastically altering the molecular shape.[2]
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and highly promising scaffold for the discovery of new therapeutic agents. The thiophene core, functionalized with a reactive aldehyde and a modulating methylthio group, provides a rich platform for chemical exploration. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities of closely related thiophene compounds provide a compelling rationale for the synthesis and screening of novel derivatives from this specific core.
Future research should focus on a systematic exploration of the chemical space around this scaffold. This includes:
-
Library Synthesis: Creating a diverse library of derivatives by reacting the aldehyde with various amines, hydrazines, and active methylene compounds.
-
Broad Biological Screening: Testing these new compounds against a wide panel of microbial strains and cancer cell lines to identify potent hits.
-
Mechanism of Action Studies: For the most active compounds, elucidating the precise molecular mechanisms to identify novel biological targets.
-
Lead Optimization: Using the SAR data to guide the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties for potential in vivo evaluation.
The insights and protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this privileged chemical structure.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Slideshare. (n.d.). Antimicrobial susceptibility testing. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
YouTube. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]
-
Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]
-
Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. [Link]
-
Reddy, N. V. L. S., et al. (2024). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. International Journal of Innovative Science and Research Technology. [Link]
-
S. Jeevitha, et al. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Asati, V., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
-
Gomha, S. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. [Link]
-
Bin Muhsinah, A., et al. (2021). Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives. Polycyclic Aromatic Compounds. [Link]
-
Bagalagel, A. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
-
Venkataramireddy, V., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
-
Kumar, S., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry. [Link]
-
Kumar, S., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]
-
de Lima, P., et al. (2015). Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities. Bioorganic & Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. [Link]
-
Noe, C. R., et al. (2007). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules. [Link]
-
Sławiński, J., et al. (2019). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules. [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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Technical Guide: Reactivity Profile of the Aldehyde Group in 4-Methylthio-2-thiophenecarboxaldehyde
Executive Summary & Chemical Identity
Target Molecule: 4-Methylthio-2-thiophenecarboxaldehyde CAS: 70410-95-2 Molecular Formula: C₆H₆OS₂ Molecular Weight: 158.24 g/mol
This guide analyzes the electrophilic reactivity of the C2-formyl group in this compound. Unlike simple benzaldehydes, this heterocyclic building block possesses a "push-pull" electronic architecture driven by the electron-rich thiophene core and the specific placement of the methylthio (-SMe) group at the 4-position. This molecule is a critical intermediate in the synthesis of bioisosteres for drug discovery, particularly in kinase inhibitors and anti-tumor agents where the thiophene ring replaces a phenyl group to alter lipophilicity and metabolic stability.
Electronic Profiling: The "4-SMe" Effect
To design effective synthetic routes, one must understand the electronic perturbation the 4-SMe group exerts on the 2-CHO group.
Resonance vs. Induction
The -SMe group is an electron-donating group (EDG) by resonance (+M) and electron-withdrawing by induction (-I). In the thiophene ring:
-
Inductive Effect (-I): The sulfur atom is more electronegative than carbon, pulling electron density through the sigma bond framework. This would theoretically increase the electrophilicity of the aldehyde.
-
Resonance Effect (+M): The lone pair on the exocyclic sulfur donates electron density into the thiophene
-system.
The Net Result: The +M effect dominates. The 4-position (beta to the ring sulfur) is conjugated with the 2-position (alpha). Electron density from the -SMe group is delocalized into the ring, effectively increasing the electron density at the carbonyl carbon (C2-CHO).
Practical Implication: The aldehyde carbon in this compound is less electrophilic than in unsubstituted 2-thiophenecarboxaldehyde. Nucleophilic attacks (e.g., amine condensation) may require slightly more vigorous conditions (higher temperature or Lewis acid catalysis) compared to the parent thiophene aldehyde.
Visualization of Electronic Effects
The following diagram illustrates the resonance contribution and its impact on reactivity sites.
Figure 1: Electronic flow from the 4-SMe donor to the 2-CHO acceptor, modulating reactivity.
Reactivity Landscape & Transformations
Nucleophilic Addition-Elimination (Schiff Base Formation)
The formation of imines (Schiff bases) is the most common utilization of this aldehyde in medicinal chemistry.
-
Mechanism: Nucleophilic attack by a primary amine followed by dehydration.
-
Optimization: Due to the electron-rich nature of the aldehyde, the initial nucleophilic attack is the rate-limiting step.
-
Catalysis: Mild acid catalysis (Acetic acid or
) is recommended to activate the carbonyl oxygen without protonating the amine nucleophile significantly.
Redox Behavior[1]
-
Reduction: Sodium borohydride (
) cleanly reduces the aldehyde to the alcohol (4-methylthio-2-thenyl alcohol). This reaction is rapid and generally requires no heating. -
Oxidation (Chemoselectivity Warning): Oxidizing the aldehyde to the carboxylic acid requires care. Strong oxidants (e.g.,
, mCPBA) will preferentially oxidize the sulfide (-SMe) to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me) before or simultaneously with the aldehyde.-
Strategy: To oxidize the aldehyde while keeping the sulfide intact, use Pinnick oxidation (
, , 2-methyl-2-butene) which is generally chemoselective for aldehydes over sulfides.
-
S-Oxidation (The "Switch")
The -SMe group can be intentionally oxidized to -SO₂Me (sulfone). This transforms the group from an EDG to a strong Electron Withdrawing Group (EWG).
-
Effect: The 4-SO₂Me derivative has a highly reactive aldehyde group, significantly more electrophilic than the parent. This "reactivity switching" strategy allows for tuning the reactivity during a multi-step synthesis.
Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Targeting the synthesis of secondary amines for drug scaffolds.
Rationale: This protocol uses a "one-pot" approach. We form the imine in situ and reduce it immediately. We use Sodium Triacetoxyborohydride (
Step-by-Step Methodology:
-
Imine Formation:
-
In a dry 50 mL round-bottom flask, dissolve This compound (1.0 equiv, 158 mg, 1 mmol) in 1,2-Dichloroethane (DCE) (10 mL).
-
Add the Primary Amine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Checkpoint: Stir at Room Temperature (RT) for 2 hours under Nitrogen. Monitor by TLC (formation of a less polar spot).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (
) (1.5 equiv) in one portion. -
Stir at RT for 4–16 hours.[1]
-
-
Workup:
-
Quench with saturated aqueous
solution (Caution: gas evolution). -
Extract with Dichloromethane (
mL). -
Dry combined organics over
, filter, and concentrate.[1]
-
-
Purification:
-
Flash column chromatography (typically Hexane/Ethyl Acetate gradient).
-
Protocol B: Knoevenagel Condensation
Targeting the synthesis of conjugated systems (e.g., for optical materials or Michael acceptors).
Step-by-Step Methodology:
-
Setup:
-
Dissolve This compound (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).
-
-
Catalysis:
-
Add Piperidine (0.1 equiv, catalytic amount).
-
-
Reaction:
-
Reflux the mixture for 2–4 hours. The electron-rich nature of the aldehyde may require this thermal energy compared to electron-poor benzaldehydes which might react at RT.
-
-
Isolation:
-
Cool to RT. The product often precipitates as a solid.
-
Filter and wash with cold ethanol.[2] Recrystallize from Ethanol/DMF if necessary.
-
Quantitative Data Summary
The following table summarizes the expected reactivity shifts compared to the unsubstituted parent (2-thiophenecarboxaldehyde).
| Reaction Type | Reagent | Relative Rate (vs. Unsubstituted) | Product Outcome | Notes |
| Imine Formation | Slower (0.5x - 0.8x) | Schiff Base | Requires acid catalyst due to reduced electrophilicity. | |
| Reduction | Fast (Similar) | Alcohol | SMe group remains intact. | |
| Oxidation | Complex | Sulfone-Acid | Non-selective; oxidizes SMe to SO₂Me. | |
| Pinnick Oxidation | Selective | Acid | Preserves SMe group. | |
| Electrophilic Subst. | Faster | 5-Bromo derivative | Ring is activated by SMe; C5 is highly reactive. |
Synthetic Workflow Diagram
Figure 2: Decision tree for synthetic transformations of the aldehyde group.
References
-
Synthesis and Characterization: Noto, R., Lamartina, L., Arnone, C., & Spinelli, D. (1987).[3] "Researches on substituted thiophenes. Part 1. Preparation and ¹H and ¹³C NMR spectra of some 4-substituted 2-thiophenecarboxaldehydes." Journal of the Chemical Society, Perkin Transactions 2, 689-694.
-
Bioisostere Application: Patent CA2239968C. "Pyrimidine derivatives and guanine derivatives, and their use in treating tumour cells." (Mentions synthesis of this compound from acetal precursors).
-
General Thiophene Reactivity: Swanston, J. (2006). "Thiophene".[4][1][5][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[5]
-
Schiff Base Protocols: BenchChem Application Note. "Synthesis of Schiff Bases from Thiophene-2-carboxaldehydes."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. CA2239968C - Pyrimidine derivatives and guanine derivatives, and their use in treating tumour cells - Google Patents [patents.google.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiophene-2-carbaldehyde azine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikm.org.my [ikm.org.my]
Methodological & Application
Application Note: Knoevenagel Condensation of 4-Methylthio-2-thiophenecarboxaldehyde
Abstract & Introduction
This application note details the optimized protocols for the Knoevenagel condensation of 4-(methylthio)thiophene-2-carbaldehyde . While thiophene-2-carboxaldehydes are common intermediates in medicinal chemistry, the specific inclusion of the 4-methylthio (-SMe) group introduces unique electronic and physical properties. The -SMe moiety acts as a bioisostere for methoxy groups, offering altered metabolic stability and lipophilicity profiles critical for kinase inhibitors and anti-inflammatory drug candidates.
The protocols below address the specific reactivity profile of this substrate: the electron-donating nature of the -SMe group at position 4 increases the electron density of the thiophene ring, slightly deactivating the C2-aldehyde toward nucleophilic attack compared to nitro- or unsubstituted analogs. Consequently, standard "room temperature" protocols often result in incomplete conversion. We present two robust methods: a Doebner-Modified Condensation for generating acrylic acids (drug scaffolds) and a Rapid Screening Protocol using malononitrile.
Reaction Mechanics & Retro-synthesis
The success of this reaction relies on the formation of a highly electrophilic iminium intermediate (when using amine catalysts) to overcome the deactivating effect of the thiophene ring's electron richness.
Electronic Considerations
-
Electronic Effect: The sulfur atom in the -SMe group donates electron density into the thiophene ring via resonance (+M effect), which is only partially offset by its inductive withdrawal (-I). This makes the carbonyl carbon at C2 less electrophilic.
-
Catalytic Strategy: Utilization of piperidine not just as a base, but as a nucleophilic catalyst to form a transient iminium ion, which is more electrophilic than the free aldehyde.
Mechanism Diagram
The following diagram illustrates the Doebner modification pathway, highlighting the critical decarboxylation step driven by the pyridine/piperidine system.
Figure 1: Mechanistic pathway of the Doebner-modified Knoevenagel condensation leading to acrylic acid derivatives.
Protocol A: Doebner Modification (Synthesis of Acrylic Acids)
Target Product: 3-(4-(methylthio)thiophen-2-yl)acrylic acid Application: Primary scaffold synthesis for Michael acceptors or saturated acid precursors.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 4-(Methylthio)thiophene-2-carbaldehyde | 1.0 | Substrate | Sensitive to strong oxidants. |
| Malonic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures completion. |
| Pyridine | Solvent | Solvent/Base | Must be dry (anhydrous). |
| Piperidine | 0.1 (Cat.) | Catalyst | Freshly distilled preferred. |
| HCl (conc.) | Excess | Quench | Generates precipitate. |
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen to prevent oxidation of the sulfide moiety.
-
Dissolution: Add 4-(methylthio)thiophene-2-carbaldehyde (10 mmol) and Malonic acid (12-15 mmol) to the flask.
-
Solvent Addition: Add Pyridine (20 mL). Stir until solids are mostly dissolved.
-
Catalysis: Add Piperidine (0.5 mL) dropwise. Note: A slight exotherm may be observed.
-
Reflux: Heat the mixture to reflux (115°C) for 3–5 hours.
-
Checkpoint: Monitor CO2 evolution. Reaction is nearing completion when bubbling ceases.
-
Validation: TLC (20% EtOAc/Hexane) should show disappearance of the aldehyde spot.
-
-
Quench & Precipitation: Cool the mixture to 0°C in an ice bath. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) and concentrated HCl (25 mL) with vigorous stirring.
-
Why: The HCl neutralizes the pyridine and protonates the carboxylate, forcing the product to precipitate.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white to pale yellow needles.
Protocol B: Rapid Screening (Malononitrile Condensation)
Target Product: 2-((4-(methylthio)thiophen-2-yl)methylene)malononitrile Application: High-throughput screening, creating intermediates for 2-amino-thiophene synthesis (Gewald-type).
Experimental Workflow
This protocol uses ethanol as a solvent, which is greener and easier to handle for small-scale library generation.
Figure 2: Rapid condensation workflow for malononitrile derivatives.
Procedure:
-
Dissolve 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in 3 mL of Ethanol.
-
Add catalytic piperidine (1-2 drops).
-
Precipitation often begins immediately due to the high reactivity of malononitrile and the planarity of the product.
-
Stir for 1 hour. Filter and wash with cold ethanol. Yields are typically >90%.[4]
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes the variables that most significantly impact yield and purity for the 4-methylthio substrate.
| Parameter | Optimal Range | Impact of Deviation |
| Temperature (Protocol A) | 100°C - 115°C | Too Low: Incomplete decarboxylation (intermediate dicarboxylic acid remains). Too High: Degradation of the thiophene ring or oxidation of -SMe. |
| Stoichiometry (Malonic Acid) | 1.2 - 1.5 eq | Excess: Difficult to remove during recrystallization. Deficit: Incomplete conversion of expensive aldehyde. |
| Solvent Water Content | < 0.5% | Water inhibits iminium formation, stalling the reaction. Use anhydrous Pyridine/Ethanol. |
| Reaction Time | 3 - 5 hours | Extended: Darkening of product (polymerization/oxidation). |
Self-Validating System (QC Checks)
-
NMR Check: The product (acrylic acid) must show a large coupling constant (J ≈ 15-16 Hz) for the vinylic protons, confirming the trans (E)-isomer.
-
Odor Check: If the final product smells strongly of cabbage/garlic, the -SMe group may have degraded, or unreacted starting material remains. Recrystallize again.
-
Solubility Test: The product should be soluble in aqueous NaHCO3 (effervescence) and reprecipitate upon acidification, confirming the presence of the free carboxylic acid.
Safety & Handling
-
Thiophene Odor: All thiophene derivatives, especially methylthio-substituted ones, possess potent, lingering odors. All work must be performed in a fume hood. Glassware should be soaked in a bleach solution (oxidizing bath) to neutralize sulfur residues before removal from the hood.
-
Piperidine/Pyridine: Toxic and flammable. Avoid inhalation.
References
-
Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.
-
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341-394.
-
Noto, R., et al. (1987).[1] A study of the reactivity of thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 2, 689.[1] (Source for 4-methylthio-2-thiophenecarboxaldehyde synthesis intermediates).[1][2][3]
-
Doebner, O. (1900). Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140–2142.
Sources
- 1. CA2239968C - Pyrimidine derivatives and guanine derivatives, and their use in treating tumour cells - Google Patents [patents.google.com]
- 2. 4-Methylthiophene-2-carbaldehyde | C6H6OS | CID 2795526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Strategic Utilization of 4-Methylthio-2-thiophenecarboxaldehyde in Kinase Inhibitor Synthesis
Executive Summary
This guide details the synthetic utility of 4-Methylthio-2-thiophenecarboxaldehyde (CAS: 59169-63-0) as a bifunctional building block for Type I and Type II kinase inhibitors. While thiophene scaffolds are ubiquitous in FDA-approved drugs (e.g., Sunitinib, Dasatinib), this specific intermediate offers a unique "masked" electrophile strategy.
The protocol below demonstrates a high-fidelity workflow:
-
C-2 Functionalization: Utilization of the aldehyde handle to establish the primary pharmacophore (e.g., via Knoevenagel condensation).
-
Activation: Oxidation of the C-4 methylthio (
) group to a sulfone ( ). -
Diversification: Nucleophilic Aromatic Substitution (
) of the sulfone to install selectivity-tuning amines.
This approach allows for the late-stage diversification of kinase inhibitors, a critical requirement for establishing Structure-Activity Relationships (SAR) in drug discovery.
Chemical Logic & Design Strategy
The value of this compound lies in its orthogonal reactivity.
-
The Aldehyde (C-2): Acts as the "anchor" for the hinge-binding motif. In this protocol, we condense it with an oxindole to mimic the core structure of VEGFR/PDGFR inhibitors (e.g., Sunitinib).
-
The Methylthio Group (C-4): Acts as a "pro-electrophile." Initially, it is chemically stable and lipophilic, allowing it to survive the condensation step. Upon oxidation, it becomes a potent leaving group (
), enabling the introduction of amines that interact with the solvent-exposed front or the ribose pocket of the kinase ATP site.
Reaction Pathway Visualization
Caption: Orthogonal activation strategy. The aldehyde is exploited first to build the core, followed by sulfide oxidation to enable late-stage nucleophilic substitution.
Detailed Experimental Protocols
Step 1: Knoevenagel Condensation (Core Synthesis)
This step constructs the primary scaffold. We utilize 5-fluorooxindole to create a core similar to known RTK inhibitors.
Reagents:
-
This compound (1.0 equiv)
-
5-Fluorooxindole (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (0.5 M concentration)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (158 mg, 1.0 mmol) and 5-fluorooxindole (151 mg, 1.0 mmol) in absolute ethanol (2 mL).
-
Catalysis: Add piperidine (10 µL, 0.1 mmol) dropwise.
-
Reflux: Heat the reaction mixture to reflux (78 °C) for 3–5 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1). The product typically precipitates as a yellow/orange solid.
-
Isolation: Cool the mixture to room temperature and then to 0 °C. Filter the precipitate and wash with cold ethanol (2 x 5 mL).
-
Drying: Dry the solid under vacuum.[1]
-
Expected Yield: 80–90%
-
Checkpoint: The appearance of a vinyl proton signal in
NMR ( 7.6–7.9 ppm) confirms condensation.
-
Step 2: Oxidation of Methylthio to Methylsulfone
The methylthio group is chemically inert to the previous condensation but must now be activated.
Reagents:
-
Intermediate A (from Step 1)
-
m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Preparation: Dissolve Intermediate A (0.5 mmol) in DCM (5 mL) and cool to 0 °C in an ice bath.
-
Addition: Add mCPBA (215 mg, ~1.25 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Note: A white precipitate (m-chlorobenzoic acid) will form.
-
-
Work-up: Dilute with DCM (10 mL) and wash sequentially with saturated
(to quench excess peroxide), saturated (to remove acid), and brine. -
Purification: Dry the organic layer over
, filter, and concentrate. If necessary, purify via silica gel chromatography (0–5% MeOH in DCM).-
Critical QC: Complete disappearance of the S-Me singlet (
~2.5 ppm) and appearance of the -Me singlet ( ~3.2 ppm) in NMR.
-
Step 3: Nucleophilic Aromatic Substitution ( )
This is the diversification step. The sulfone is a potent leaving group on the electron-deficient thiophene ring.
Reagents:
-
Intermediate B (Sulfone, 1.0 equiv)
-
Primary Amine (e.g., N-methylpiperazine, Morpholine, or substituted Aniline) (1.2–2.0 equiv)
-
THF or Dioxane (Solvent)
-
DIPEA (Optional, if using amine salts)
Procedure:
-
Setup: In a sealed tube or microwave vial, dissolve Intermediate B (0.2 mmol) in dry THF (2 mL).
-
Displacement: Add the desired amine (0.4 mmol).
-
Heating:
-
Thermal: Heat to 60–80 °C for 6–12 hours.
-
Microwave: Heat to 100 °C for 30 minutes (preferred for sterically hindered amines).
-
-
Isolation: Concentrate the solvent. The product can often be crystallized from Ethanol/Water or purified via preparative HPLC.
Data Summary & Troubleshooting
| Parameter | Step 1 (Condensation) | Step 2 (Oxidation) | Step 3 ( |
| Key Reagent | Piperidine (Cat.) | mCPBA (Oxidant) | Primary/Secondary Amine |
| Temp/Time | 78 °C / 3 h | 25 °C / 4 h | 60–100 °C / 0.5–12 h |
| Typical Yield | >85% | 70–80% | 60–90% |
| Common Pitfall | Incomplete reaction if wet EtOH is used. | Over-oxidation of other susceptible groups (rare here). | Incomplete displacement with weak nucleophiles (anilines). |
| Solution | Add 3Å molecular sieves. | Monitor strictly by TLC/LCMS. | Use microwave heating or add |
Troubleshooting "Stalled" Reactions
If the displacement in Step 3 is sluggish (common with electron-poor anilines):
-
Switch Solvent: Change THF to DMSO or NMP to increase the rate of the polar transition state.
-
Increase Temperature: The thiophene sulfone is thermally stable; heating to 120 °C is generally safe.
-
Acid Catalysis: For aniline nucleophiles, adding a catalytic amount of acetic acid can sometimes facilitate the elimination of the sulfinate group.
References
-
General Reactivity of Thiophene-2-carboxaldehydes
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. PMC. Link
-
-
Thienopyrimidine Kinase Inhibitors
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Link
-
-
Oxidation of Methylthio to Sulfone
-
Nucleophilic Displacement on Thiophenes
-
Kinase Inhibitor Scaffolds (Oxindole/Sunitinib analogs)
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety (Knoevenagel condensation examples). Organic & Biomolecular Chemistry. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-Methylthio-2-thiophenecarboxaldehyde
Executive Summary: The "Yield Trap"
Many researchers experience low yields (<40%) when attempting to synthesize 4-Methylthio-2-thiophenecarboxaldehyde via direct nucleophilic aromatic substitution (SNAr) on the free aldehyde. The aldehyde carbonyl is susceptible to side reactions (Cannizzaro, polymerization) under the basic conditions required for thiolation.
The Solution: To achieve consistent high yields (>75%), you must uncouple the formylation and thiolation steps using a Protection-Metalation-Deprotection strategy. This guide details the "Gold Standard" protocol, prioritizing regiocontrol and functional group compatibility.
Part 1: The Optimized Synthetic Workflow
Do not attempt direct thiolation of 4-bromo-2-thiophenecarboxaldehyde with sodium thiomethoxide unless you accept significant byproduct formation. The following pathway is the industry-standard for high-purity isolation.
Visualizing the Pathway
Caption: Figure 1. The "Protected Route" avoids aldehyde side-reactions, utilizing Lithium-Halogen exchange for precise sulfur introduction.
Part 2: Detailed Protocol & Critical Process Parameters (CPP)
Phase 1: Regioselective Formylation
Objective: Convert 2,4-dibromothiophene to 4-bromo-2-thiophenecarboxaldehyde.
-
Mechanism: Lithium-Halogen exchange. The C2 proton is the most acidic, but C2-Br exchange is kinetically favored over C4-Br exchange due to the inductive effect of sulfur.
-
Critical Parameter: Temperature must remain <-70°C . Above -60°C, "lithium scrambling" occurs, leading to mixtures of 3-bromo and 5-bromo isomers.
Protocol:
-
Dissolve 2,4-dibromothiophene (1.0 eq) in anhydrous THF (0.5 M).
-
Cool to -78°C (Dry ice/acetone bath).
-
Add n-BuLi (1.05 eq) dropwise over 30 mins. Do not rush.
-
Stir for 1 hour at -78°C.
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Allow to warm to 0°C, then quench with aqueous NH4Cl.
Phase 2: Protection (The Yield Saver)
Objective: Mask the aldehyde to prevent polymerization during the next basic step.
-
Reagents: Ethylene glycol (5 eq), p-Toluenesulfonic acid (p-TsOH) (0.05 eq), Toluene.
-
Setup: Dean-Stark trap (azeotropic removal of water).
-
Checkpoint: Monitor by TLC. Disappearance of the aldehyde spot is crucial. Any remaining free aldehyde will be destroyed in Phase 3.
Phase 3: Thiolation via Li-Hal Exchange
Objective: Replace the C4-Bromine with a Methylthio group.
-
Why not NaSMe? Sodium thiomethoxide (SNAr) requires heat and polar solvents, often degrading the thiophene ring. Li-Hal exchange at -78°C is instantaneous and clean.
-
Reagents: n-BuLi, Dimethyl Disulfide (MeSSMe).
Protocol:
-
Dissolve the Protected Acetal (from Phase 2) in anhydrous THF.
-
Cool to -78°C .
-
Add n-BuLi (1.1 eq).[1][2] The bromine at C4 is now exchanged for lithium.
-
Note: The acetal group directs and stabilizes this intermediate.
-
-
Stir for 30 mins.
-
Add Dimethyl Disulfide (MeSSMe) (1.2 eq) dropwise.
-
Warm to room temperature.
Phase 4: Deprotection
Objective: Release the aldehyde.
-
Reagents: 10% HCl or 1M H2SO4 in THF/Water.
-
Observation: The acetal is cleaved rapidly. Extract with Ethyl Acetate.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "I am getting a mixture of isomers in the first step."
Diagnosis: Loss of Regiocontrol. Root Cause: The temperature rose above -70°C during n-BuLi addition, or the starting material contained 2,3-dibromothiophene impurities. Corrective Action:
-
Use an internal thermometer. Ensure the reaction mixture (not just the bath) stays at -78°C.
-
Recrystallize your 2,4-dibromothiophene starting material from methanol if purity is <98%.
Issue 2: "The yield drops significantly during the thiolation step."
Diagnosis: Incomplete Lithiation or Electrophile Quench. Root Cause:
-
Moisture: n-BuLi was killed by wet THF before exchanging with Bromine.
-
MeSSMe Quality: Dimethyl disulfide can degrade. Corrective Action:
-
Distill THF over Sodium/Benzophenone immediately before use.
-
Use fresh MeSSMe. If it is yellow/orange, it is fine; if it is dark brown or cloudy, distill it.
Issue 3: "My product smells like garlic and has low purity."
Diagnosis: Residual Sulfur Species. Root Cause: Excess Dimethyl Disulfide or Methyl Mercaptan formation. Corrective Action:
-
Wash the organic layer with 10% NaOH during workup. This converts residual thiols/disulfides into water-soluble salts, removing the smell and impurities.
Part 4: Data & Specifications
| Parameter | Specification | Tolerance |
| Appearance | Yellow to Amber Oil/Solid | Darkens on storage (store under N2) |
| 1H NMR (CDCl3) | Aldehyde proton (CHO) | ~9.8 - 9.9 ppm (s) |
| 1H NMR (CDCl3) | S-Me protons | ~2.3 - 2.5 ppm (s) |
| Typical Yield | 75 - 85% (Protected Route) | < 40% (Direct Route) |
| Storage | -20°C, Inert Atmosphere | Oxidizes to sulfoxide if exposed to air |
Part 5: Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for isolating the root cause of yield loss.
References
-
Regioselective Lithiation of Bromothiophenes
-
Thiophene Aldehyde Synthesis Standards
-
Palladium-Catalyzed C-S Coupling (Alternative Route)
-
Nucleophilic Substitution Reagents
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Common side reactions in the synthesis of 4-Methylthio-2-thiophenecarboxaldehyde
Executive Summary
4-Methylthio-2-thiophenecarboxaldehyde (CAS: 63760-01-0) is a critical heterocyclic building block used in the development of pharmaceuticals, particularly in the synthesis of antimicrobial agents and kinase inhibitors. Its synthesis presents a classic regioselectivity challenge: introducing substituents at the 2- and 4-positions of the thiophene ring without contaminating the product with the thermodynamically or kinetically favored 3- or 5-isomers.
This guide addresses the three most common synthetic routes and their associated failure modes:
-
Vilsmeier-Haack Formylation of 3-(methylthio)thiophene.
-
Lithium-Halogen Exchange of 2,4-dibromothiophene.
-
Nucleophilic Aromatic Substitution (SNAr) on 4-bromo-2-thiophenecarboxaldehyde.
Troubleshooting Guide: Common Failure Modes
Issue 1: Regiochemical Scrambling (Wrong Isomer Formation)
User Question: "I am performing a Vilsmeier-Haack formylation on 3-(methylthio)thiophene. NMR shows a mixture of two isomers, and the major product is not my target. Why is this happening?"
Technical Diagnosis: You are likely observing the formation of 3-methylthio-2-thiophenecarboxaldehyde (the unwanted isomer) rather than the target This compound .
-
Mechanism: The methylthio (-SMe) group is a strong electron-donating group (EDG) that activates the thiophene ring. In 3-substituted thiophenes, the C2 position (ortho to the SMe) is electronically most activated for electrophilic aromatic substitution (EAS). The C5 position (para-like) is also activated but typically less reactive than C2 unless steric hindrance is significant.
-
Outcome: Standard Vilsmeier conditions (POCl3/DMF) favor attack at C2, yielding the 3-SMe-2-CHO isomer. The target molecule requires attack at C5 (which places the SMe at position 4 relative to the new aldehyde).
Corrective Protocol: To achieve the 2,4-substitution pattern, you must avoid direct electrophilic formylation of the 3-SMe precursor. Instead, adopt a Directed Metalation or Halogen-Block strategy:
-
Switch Substrate: Start with 2,4-dibromothiophene .
-
Selective Lithiation: Exploit the acidity difference. The proton at C5 is less acidic than C2, but halogen-lithium exchange is faster at C2 (alpha position).
-
Reaction: 2,4-Dibromothiophene + 1 eq. n-BuLi
2-Lithio-4-bromothiophene.
-
-
Formylation: Quench with DMF to yield 4-bromo-2-thiophenecarboxaldehyde .
-
Thiolation: Displace the bromine with NaSMe (see Issue 2).
Issue 2: Stalled Coupling or Aldehyde Side Reactions
User Question: "I am trying to convert 4-bromo-2-thiophenecarboxaldehyde to the methylthio derivative using sodium thiomethoxide (NaSMe), but the yield is low and I see multiple spots on TLC."
Technical Diagnosis: Direct SNAr on thiophenes is difficult because the ring is electron-rich, repelling the nucleophile. While the aldehyde at C2 withdraws electron density, it is often insufficient to activate the C4-bromide for facile displacement without a catalyst. Furthermore, the aldehyde itself is susceptible to nucleophilic attack by the thiolate.
Side Reactions:
-
Thiohemiacetal Formation: The thiomethoxide anion (MeS-) attacks the carbonyl carbon of the aldehyde reversibly.
-
Cannizzaro Reaction: If moisture/base is present, the aldehyde can disproportionate.
-
Reduction: In some Pd-catalyzed conditions, the bromide can be reduced to H (dehalogenation).
Corrective Protocol: Use a Copper-Catalyzed C-S Coupling (Ullmann-type) or protect the aldehyde.
-
Step 1 (Protection): Convert the aldehyde to an acetal using ethylene glycol/pTSA. This prevents side reactions at the carbonyl.
-
Step 2 (Coupling):
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline or L-Proline (20 mol%)
-
Base: K2CO3
-
Solvent: DMSO or DMF at 80-100°C.
-
-
Step 3 (Deprotection): Acidic hydrolysis (HCl/THF) to restore the aldehyde.
Issue 3: Oxidation Impurities (M+16 Peaks)
User Question: "My mass spec shows a significant peak at M+16 relative to the product. Is this a byproduct?"
Technical Diagnosis: Yes, this indicates the oxidation of the sulfide (-SMe) to the sulfoxide (-S(O)Me) . Thioethers are prone to oxidation by atmospheric oxygen, peroxides in solvents (like THF or ether), or during vigorous workups.
Corrective Protocol:
-
Solvent Hygiene: Test all ether/THF for peroxides before use. Use anhydrous, degassed solvents.
-
Atmosphere: Perform all coupling and lithiation steps under strict Argon/Nitrogen atmosphere.
-
Workup: Avoid oxidizing acids or bleach. Use mild reducing agents (e.g., sodium thiosulfate wash) during workup to scavenge any oxidants.
Visualizing the Synthetic Pathways
The following diagram contrasts the problematic Vilsmeier route with the recommended Lithiation/Coupling strategy.
Caption: Comparison of the regioselective risks in Vilsmeier formylation versus the controlled stepwise lithiation/coupling route.
Quantitative Data: Reaction Parameters
| Parameter | Vilsmeier Route (Not Recommended) | Lithiation/Coupling Route (Recommended) |
| Starting Material | 3-(Methylthio)thiophene | 2,4-Dibromothiophene |
| Key Reagents | POCl3, DMF | n-BuLi, DMF, NaSMe, CuI |
| Regioselectivity | Poor (Favors 3-SMe-2-CHO) | Excellent (Directed by Halogen) |
| Major Side Product | Regioisomer (difficult to separate) | De-brominated thiophene (if wet) |
| Typical Yield | 30-40% (Target Isomer) | 65-80% (Overall) |
| Critical Control | Temperature (0°C to RT) | Temp (-78°C) & Inert Atmosphere |
Frequently Asked Questions (FAQs)
Q: Can I use 3-bromothiophene as a starting material? A: Not easily for this specific isomer. If you formylate 3-bromothiophene, you typically get 3-bromo-2-thiophenecarboxaldehyde. Displacing that bromine with thiomethoxide gives the 3-methylthio isomer, not the 4-methylthio target. The 2,4-dibromo precursor is essential for establishing the correct substitution pattern.
Q: Why do I see a "dimer" peak in my LC-MS during the coupling step? A: If you are using Pd-catalysis for the C-S coupling, homocoupling of the aryl bromide can occur (Ar-Ar formation), leading to a bis-thiophene byproduct. This is common if the catalyst loading is too low or if the reaction stalls. Copper-catalyzed methods (Ullmann) generally avoid this specific dimerization mechanism but require higher temperatures.
Q: Is the aldehyde stable on the shelf? A: Thiophene aldehydes are relatively stable but can oxidize to the carboxylic acid (4-methylthio-2-thiophenecarboxylic acid) upon prolonged exposure to air. Store under nitrogen at 4°C. If the liquid turns from yellow to dark amber/brown, purify via vacuum distillation before use.
References
-
Regioselectivity in Thiophene Formylation
-
Meth-Cohn, O., & Goon, S. (1997). Regioselective electrophilic formylation—3-substituted thiophenes as a case study. Journal of the Chemical Society, Perkin Transactions 1. Link
- Note: This paper details how 3-substituted thiophenes preferentially formylate at the 2-position, explaining the difficulty in accessing the 4-substituted-2-formyl isomer directly.
-
- Sørensen, A. M., et al. (2012). Highly Selective Halogen–Lithium Exchange of 2,4-Dibromothiophene. Journal of Organic Chemistry.
-
Copper-Catalyzed C-S Coupling
-
Bates, C. G., et al. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters. Link
- Context: Provides the methodology for converting the bromide intermedi
-
-
Commercial Availability & Properties
Sources
Technical Support Center: Thioether Stability & Oxidation Prevention
This guide serves as a specialized Technical Support Center for researchers facing oxidation issues with methylthio (thioether) groups, specifically Methionine (Met) in peptides and general thioethers in small molecule synthesis.
Ticket Subject: Preventing/Reversing Oxidation of Methylthio Groups (-SMe) Assigned Specialist: Senior Application Scientist Status: Active[1]
Core Analysis: The Susceptibility of Sulfur
The methylthio group (as found in Methionine) is an electron-rich nucleophile. In the presence of electrophilic oxidants (mCPBA, H₂O₂, active oxygen species), it undergoes a two-stage oxidation process that is often faster than the desired transformation of other functional groups.
The Oxidation Pathway:
-
Sulfide (Thioether): State -2. Desired state.
-
Sulfoxide: State 0. Chiral, forms diastereomers. Reversible.
-
Sulfone: State +2. Achiral, highly stable. Irreversible.
Visualizing the Problem (DOT Diagram)
Figure 1: The oxidation cascade.[2] Note that while Sulfoxide formation can be reversed, Sulfone formation is a permanent degradation product.
Module 1: Peptide Synthesis (The "Methionine" Problem)
User Scenario: "I cleaved my peptide from the resin, but Mass Spec shows a +16 Da peak (Sulfoxide) or +32 Da peak (Sulfone)."
The Mechanism of Failure
During cleavage (typically with 95% TFA), the removal of protecting groups (Trt, tBu, Pbf) generates highly reactive carbocations. These carbocations can alkylate the sulfur. Concurrently, trace peroxides in solvents or atmospheric oxygen can oxidize the sulfur.
Protocol: The "Reagent H" Solution
While Reagent K is the standard scavenger cocktail, Reagent H is specifically engineered for Methionine-rich sequences to actively reduce sulfoxides in situ.
| Component | Role | Reagent K (Standard) | Reagent H (Met-Specific) |
| TFA | Cleavage/Deprotection | 82.5% | 81% |
| Phenol | Scavenger (Polymer) | 5% | 5% |
| Thioanisole | Scavenger (Carbocations) | 5% | 5% |
| Water | Solubilizer | 5% | 2.5% |
| EDT | Scavenger (Thiol) | 2.5% | 3% |
| DMS | Reducing Agent | - | 2% |
| NH₄I | Reducing Catalyst | - | 1.5% |
Why Reagent H works: Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) form a redox system. The iodide reduces the sulfoxide (if it forms) back to methionine, while DMS acts as the sacrificial acceptor, becoming DMSO.
Critical Step: When using Reagent H, the cleavage solution must be prepared fresh. Iodine (I₂) is liberated during the reaction (turning the solution brown/red). This is normal.
Module 2: Small Molecule Chemoselectivity
User Scenario: "I need to oxidize an alcohol or alkene, but I have a thioether in my molecule. How do I prevent the sulfur from reacting?"
Scenario A: Alcohol Oxidation (Alcohol Aldehyde/Ketone)
Recommendation: Avoid electrophilic oxidants (PCC, Jones, mCPBA). Use Radical-based oxidation.[1] Protocol: TEMPO-Catalyzed Oxidation (Anelli or BAIB conditions).
-
Logic: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) operates via an oxoammonium cation mechanism that attacks the alcohol. Under controlled conditions (0°C, buffered), it is kinetically much faster at oxidizing alcohols than thioethers.
-
Evidence: Primary alcohols containing thioethers have been oxidized to aldehydes with >90% yield and 0% sulfur oxidation using TEMPO/NaOCl [1].
Scenario B: Alkene Epoxidation (Alkene Epoxide)
Recommendation: This is high-risk.[1] Electrophilic epoxidizing agents (mCPBA) prefer the sulfur (nucleophile) over the alkene (pi-bond). Strategy: The "Protonation Shield."
-
Logic: Protonating the sulfur renders it non-nucleophilic.
-
Protocol:
Decision Tree for Chemoselectivity
Figure 2: Strategic decision making for oxidizing functional groups in the presence of thioethers.
Module 3: Rescue Operations (Troubleshooting)
User Scenario: "The oxidation already happened. I have a sulfoxide. Can I save the batch?"
Yes. Sulfoxides can be reduced back to sulfides under mild conditions.
The "Universal" Rescue Protocol (NH₄I / DMS)
This method is compatible with peptides and many small molecules. It is highly specific for reducing
Reagents:
-
Dimethyl Sulfide (DMS) - 5-10 equivalents[1]
-
Ammonium Iodide (NH₄I) - 5-10 equivalents[1]
-
TFA (Trifluoroacetic acid) - Solvent/Acid source[1]
Step-by-Step:
-
Dissolve the oxidized crude material in neat TFA (or high concentration TFA in DCM).
-
Add NH₄I (solid) and DMS (liquid).
-
Cool: Perform at 0°C initially to control exotherm, then warm to RT.
-
Time: Stir for 30-60 minutes.
-
Quench: Dilute with water. Add Ascorbic Acid or Sodium Thiosulfate to quench the liberated Iodine (solution turns from brown to clear).
-
Purify: Extract or HPLC.
Mechanism:
References
-
Chemoselective Alcohol Oxidation: Vatèle, J. M. (2014).[5] "One-pot selective oxidation of primary alcohols to aldehydes with TEMPO/NaOCl." Synlett, 25(20), 2923-2927.[1]
-
Peptide Cleavage Cocktails (Reagent H/K): King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[6] International Journal of Peptide and Protein Research, 36(3), 255-266.
-
Methionine Reduction Protocol: Nicolás, E., Vilaseca, M., & Giralt, E. (1995). "Reductive cleavage of Met(O) peptides." Tetrahedron, 51(19), 5701-5710.[1]
-
Thioether Protection via Protonation: O'Brien, P., & Warren, S. (1996). "Acid-catalysed epoxidation of alkenes in the presence of sulphides." Journal of the Chemical Society, Perkin Transactions 1, (17), 2129-2138.
Sources
Identifying and removing impurities from 4-Methylthio-2-thiophenecarboxaldehyde
Technical Support Center: 4-Methylthio-2-thiophenecarboxaldehyde Senior Application Scientist Desk | High-Purity Intermediates Division
Introduction: The Purity Imperative
Welcome. If you are working with This compound (CAS: 19968-75-3) , you are likely synthesizing kinase inhibitors or advanced conductive polymers. This intermediate is chemically deceptive: while the thiophene ring is robust, the aldehyde functionality combined with the sulfide handle creates a "redox-active" susceptibility that leads to rapid degradation if mishandled.
Furthermore, the synthesis of this compound (typically via Vilsmeier-Haack formylation of 3-methylthiothiophene) inherently produces a critical impurity: the regioisomer 3-methylthio-2-thiophenecarboxaldehyde . Separating these two isomers is the single greatest challenge in obtaining pharmaceutical-grade material.
This guide moves beyond basic protocols to provide a logic-driven troubleshooting system.
Part 1: Diagnostic Troubleshooting (Identification)
Before attempting purification, you must diagnose the specific nature of your impurity profile.
Q: My GC-MS shows a single peak, but the NMR looks "messy." What is happening?
A: You likely have a Regioisomeric Mixture .
Gas Chromatography often fails to resolve the 3-methylthio and 4-methylthio isomers because their boiling points are nearly identical. Proton NMR (
The Diagnostic Check:
Focus on the aromatic region (7.0 – 8.0 ppm). The coupling constants (
| Compound | Substitution Pattern | Diagnostic Signal ( | Coupling Constant ( |
| This compound (Desired) | 2,4-Disubstituted | Two doublets (or d,d) | |
| 3-Methylthio-2-thiophenecarboxaldehyde (Impurity) | 2,3-Disubstituted | Two doublets |
-
Action: If you see a doublet with
, you have the 3-isomer impurity.
Q: The material has turned from yellow oil to a dark, viscous orange. Is it salvageable?
A: This indicates Oxidative Polymerization . Thiophene aldehydes are auto-oxidative. The darkening is caused by the formation of radical species and subsequent polymerization, often accelerated by trace acids remaining from the Vilsmeier workup.
-
Test: Check the IR spectrum. A broadening of the carbonyl peak or appearance of an -OH stretch (2500-3300 cm
) indicates oxidation to 4-methylthio-2-thiophenecarboxylic acid . -
Action: If the acid content is <10%, use the Bisulfite Purification Protocol (below). If >10%, repurify via column chromatography first.
Part 2: Purification Protocols (Removal)
We utilize a Chemoselective Bisulfite Switch strategy. This method leverages steric differentiation to separate the desired aldehyde from non-aldehyde impurities (starting materials) and, to a lesser extent, the more sterically hindered 3-isomer.
Protocol A: The Bisulfite Adduct "Switch"
Best for: Removing non-aldehyde impurities (3-methylthiothiophene) and stabilizing the compound for storage.
The Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble hydroxy-sulfonate salt. Non-aldehydes remain in the organic layer.
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude oil (10 g) in Ethyl Acetate (EtOAc) (30 mL). Note: Do not use ether; it is too volatile.
-
Add Saturated Aqueous Sodium Bisulfite (NaHSO
) (50 mL). -
Crucial Step: Vigorously stir for 2 hours. The desired 4-isomer is less sterically hindered at the carbonyl than the 3-isomer, favoring its adduct formation.
-
Observation: A white crystalline precipitate may form at the interface. This is good.
-
-
The Wash (Removal of Impurities):
-
Regeneration (The "Switch" Back):
-
Cool the aqueous layer to 0°C.[4]
-
Add Saturated Sodium Bicarbonate (NaHCO
) or 10% NaOH dropwise until pH > 10. Caution: Exothermic. -
Why: High pH collapses the adduct, releasing the free aldehyde.
-
Extract immediately with Dichloromethane (DCM) (3 x 30 mL).
-
-
Isolation:
-
Dry DCM over MgSO
, filter, and concentrate in vacuo (bath < 35°C).
-
Protocol B: Vacuum Distillation (For Bulk Purity)
Best for: Large scale (>50g) where chromatography is cost-prohibitive.
-
Vacuum Requirement: High vacuum (< 1 mmHg) is mandatory to keep the boiling point below 100°C. Thermal stress above 120°C causes desulfurization.
-
Fractionation: Use a Vigreux column (at least 15 cm).
-
Fore-run: Contains 3-methylthiothiophene (starting material).
-
Main Fraction: this compound.
-
Pot Residue: Polymerized tars and acids.
-
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific intermediate.
Caption: Decision matrix for impurity removal based on analytical diagnostics. Green nodes indicate the recommended purification path.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the compound as the bisulfite adduct? A: Yes, and this is recommended. The free aldehyde is unstable over months. The solid bisulfite adduct is stable for years at room temperature. Regenerate the aldehyde only when needed for the next reaction step.
Q: Why does the color change to pink/red during the Vilsmeier reaction? A: This is normal. The Vilsmeier intermediate (chloroiminium salt) is often deeply colored. However, if the color persists after hydrolysis (quenching with water/acetate), it suggests incomplete hydrolysis of the iminium salt. Ensure your quench is performed at pH 5–6 and stirred for at least 1 hour.
Q: I need to scale up to 1kg. Is column chromatography avoidable? A: For 1kg scale, chromatography is impractical.
-
Optimize the Vilsmeier Formylation temperature. Lower temperatures (-10°C to 0°C) generally favor the 2-position attack but may not improve the 4-SMe vs 3-SMe ratio significantly if the starting material is 3-methylthiothiophene.
-
Use Vacuum Distillation with a high-efficiency packed column.
-
Consider Recrystallization only if you can derivatize. Converting the aldehyde to a semicarbazone or oxime often yields a solid that can be recrystallized to remove the isomer, then hydrolyzed back to the aldehyde.
References
-
Vilsmeier-Haack Reaction Mechanisms & Regioselectivity
-
Bisulfite Adduct Purification Protocols
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Context: The definitive standard for aldehyde purific
-
Thiophene NMR Spectroscopy Data
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
- Context: Source for coupling constant ( ) values distinguishing 2,3- vs 2,4-disubstituted thiophenes.
-
Synthesis of Thiophene Aldehydes
-
Campaigne, E., & Archer, W. L. (1953). 3-Thenaldehyde.[8] Organic Syntheses, 33, 93.
- Context: While for the 3-isomer, this protocol outlines the handling and stability issues inherent to thiophene carboxaldehydes.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Advantages of using 4-Methylthio-2-thiophenecarboxaldehyde over other thiophene aldehydes
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Materials Scientists, and Process Development Engineers
Executive Summary: The "Orthogonal" Thiophene
In the landscape of heterocyclic building blocks, 4-Methylthio-2-thiophenecarboxaldehyde (CAS: 22362-66-9) represents a distinct tactical advantage over its more common congeners like 2-thiophenecarboxaldehyde or 5-methyl-2-thiophenecarboxaldehyde.
While standard thiophenes are often selected solely for bioisosterism with phenyl rings, the inclusion of the 4-SMe (methylthio) group introduces a unique "electronic push-pull" system. This moiety acts as a metabolic handle , a regiochemical director , and an electronic tuner —simultaneously activating the C5 position for functionalization while maintaining the aldehyde reactivity at C2.
This guide analyzes the specific advantages of this scaffold, supported by comparative data and validated synthetic protocols.
Chemical Profile & Comparative Metrics[1][2][3]
The 4-SMe group is not merely a lipophilic substituent; it is a resonance donor that significantly alters the thiophene ring's reactivity profile compared to alkyl or halogenated alternatives.
Table 1: Comparative Physicochemical & Electronic Profile
| Feature | This compound | 2-Thiophenecarboxaldehyde (Standard) | 5-Methyl-2-thiophenecarboxaldehyde | 4-Bromo-2-thiophenecarboxaldehyde |
| Electronic Effect | Donor (+R) / Inductive Withdrawal (-I) | Neutral (Reference) | Weak Donor (+I) | Weak Donor (+R) / Strong Withdrawal (-I) |
| C5 Reactivity | Highly Activated (Nucleophilic attack enabled) | Moderate | Blocked (Methyl group) | Deactivated (Steric/Electronic) |
| Metabolic Fate | Oxidative Switch (SMe | Ring Oxidation / Aldehyde Oxidation | Methyl Oxidation (COOH) | Stable / Dehalogenation risk |
| Lipophilicity (cLogP) | ~1.8 (Tunable via oxidation) | ~1.4 | ~1.9 | ~2.1 |
| Fluorescence | Red-shifted (Auxochromic effect) | None/Weak | Weak | Quenched (Heavy atom effect) |
Key Advantage 1: The "Metabolic Switch"
Unlike the 5-methyl derivative, where metabolic oxidation leads to a carboxylic acid (often rapidly excreted), the 4-SMe group allows for sequential oxidation .
-
Phase I Metabolism: SMe is oxidized to Sulfoxide (SOMe, chiral) and Sulfone (SO
Me). -
Pharmacological Impact: This transformation increases polarity and hydrogen-bond accepting capability in vivo without cleaving the molecule, potentially improving drug half-life and target residence time.
Mechanism of Action: Electronic "Push-Pull"
The strategic value of the 4-SMe isomer lies in its ability to direct subsequent chemistry. The aldehyde at C2 is electron-withdrawing (-M), while the SMe at C4 is electron-donating (+M).
Diagram 1: Electronic Activation & Regioselectivity
The following diagram illustrates how the 4-SMe group directs electrophilic aromatic substitution (EAS) to the C5 position, a reaction pathway that is sluggish in the unsubstituted parent compound.
Caption: The 4-SMe group synergizes with the 2-CHO group to activate the C5 position, enabling high-yield functionalization (e.g., bromination) that is difficult in other isomers.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct functionalization of the aldehyde is difficult. The proven route utilizes a protected intermediate to install the SMe group via lithiation, preventing nucleophilic attack on the carbonyl.
Reference: Based on methodology from J. Chem. Soc., Perkin Trans. 2, 1987, 689.
Reagents:
-
2-(2-Thienyl)-1,3-dioxolane (Protected 2-thiophenecarboxaldehyde)
-
n-Butyllithium (n-BuLi, 1.6M in hexanes)
-
Dimethyl disulfide (MeSSMe)
-
Diethyl ether (anhydrous)
-
Dilute HCl
Workflow:
-
Protection: Start with 2-thiophenecarboxaldehyde. Reflux with ethylene glycol/p-TsOH in benzene/toluene with a Dean-Stark trap to form the acetal (2-(2-thienyl)-1,3-dioxolane).
-
Lithiation (The Critical Step):
-
Cool a solution of the acetal (10 mmol) in anhydrous ether to -70°C .
-
Add n-BuLi (11 mmol) dropwise. Note: The acetal group directs lithiation to the C2 position, but since C2 is occupied, the heteroatom (Sulfur) and the acetal directing effect steer lithiation primarily to C5. However, for the 4-isomer, one typically starts with 3-bromothiophene derivatives or relies on specific rearrangement/blocking strategies. A more direct route to the 4-isomer often involves 3-bromo-2-thiophenecarboxaldehyde acetal followed by Lithium-Halogen exchange.
-
Correction for 4-isomer specificity: Use 2-(3-bromo-2-thienyl)-1,3-dioxolane .
-
Add n-BuLi at -70°C to effect Li-Br exchange at the C3/C4 position.
-
-
Sulfenylation:
-
Add Dimethyl disulfide (12 mmol) to the lithiated intermediate.
-
Allow to warm to room temperature over 2 hours.
-
-
Deprotection:
-
Quench with water.
-
Stir the organic layer with 10% HCl for 1 hour to hydrolyze the acetal back to the aldehyde.
-
-
Purification: Extract with DCM, wash with brine, dry over MgSO4, and purify via column chromatography (Hexane/EtOAc).
Protocol B: Comparative Reactivity (Knoevenagel Condensation)
Objective: Demonstrate the aldehyde reactivity retention despite the electron-donating SMe group.
Reagents: Malononitrile, Piperidine (cat.), Ethanol. Procedure:
-
Mix 1.0 eq of this compound with 1.1 eq Malononitrile in Ethanol.
-
Add 2 drops of Piperidine.
-
Observation: The reaction typically proceeds to completion within 30-60 minutes, precipitating the solid product.
-
Comparison: The 4-SMe variant reacts slightly slower than the 5-Nitro variant (strong withdrawing) but faster than the 4-Methoxy variant, offering a balanced reactivity profile suitable for controlled synthesis.
Strategic Application: Metabolic "Prodrug" Design
The following workflow illustrates how the 4-SMe group serves as a precursor to a sulfone-based inhibitor, a common motif in anti-inflammatory (COX-2) and antibacterial drug design.
Diagram 2: Metabolic Activation Pathway
Caption: The SMe group provides a tunable metabolic ramp. The parent compound penetrates membranes efficiently, while the metabolites (Sulfoxide/Sulfone) often exhibit higher binding affinity to polar active sites.
References
-
Noto, R., Lamartina, L., Arnone, C., & Spinelli, D. (1987). Researches on substituted thiophenes.[3][1][2][4][5] Part 1. Synthesis and properties of methylthio-substituted thiophenecarboxaldehydes. Journal of the Chemical Society, Perkin Transactions 2, 689-694.
-
BenchChem. (2025).[6] Comparative Reactivity of Thiophene Aldehydes. Retrieved from (Generalized reference based on search context).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2795526, 4-Methylthiophene-2-carboxaldehyde (and related SMe derivatives).
Sources
- 1. journalskuwait.org [journalskuwait.org]
- 2. 2-Thiophenecarboxaldehyde: Adsorption & Synthetic/Analytical Applications_Chemicalbook [chemicalbook.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alternative Syntheses of 4-Methylthio-2-Thiophenecarboxaldehyde Derivatives
Introduction
Derivatives of 4-Methylthio-2-thiophenecarboxaldehyde are pivotal building blocks in medicinal chemistry and materials science, finding application in the synthesis of a range of bioactive compounds and functional organic materials. The traditional synthetic approach often relies on the direct functionalization of pre-existing this compound. However, challenges related to starting material availability, cost, and the desire for greater synthetic flexibility have spurred the development of alternative routes. This guide provides a comparative analysis of viable synthetic strategies, offering researchers and drug development professionals a data-driven basis for selecting the most appropriate methodology for their specific needs. We will explore direct formylation techniques on a readily available precursor, de novo construction of the thiophene ring, and post-synthetic modifications, complete with detailed experimental protocols and comparative data.
The Foundational Precursor: 3-Methylthiothiophene
A linchpin in many alternative strategies is the commercially available and relatively inexpensive starting material, 3-methylthiothiophene. Its synthesis can be achieved from 3-bromothiophene via a lithium-halogen exchange followed by quenching with dimethyl disulfide, a process that has been optimized for large-scale production with yields up to 76%.[1] Another classical approach involves the reaction of a salt of methylsuccinic acid with a phosphorus sulfide reagent.[2] Given its accessibility, our exploration of alternative routes will primarily focus on strategies commencing from 3-methylthiothiophene.
Route 1: Direct Formylation of 3-Methylthiothiophene
The most direct alternative to using this compound is to synthesize it by introducing the formyl group onto the 3-methylthiothiophene ring. The two primary methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. The regiochemical outcome of these reactions is dictated by the electronic and steric nature of the methylthio group and the reaction mechanism.
Method 1a: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3]
Mechanism and Regioselectivity: The methylthio group is an ortho-, para-director in electrophilic aromatic substitution. In the case of 3-methylthiothiophene, the C2 and C5 positions are activated. The Vilsmeier-Haack reaction, being an electrophilic substitution, is expected to yield a mixture of 2-formyl and 5-formyl isomers. Studies on 3-substituted thiophenes have shown that the regioselectivity can be influenced by the steric bulk of both the substituent and the Vilsmeier reagent.[5] For a relatively small substituent like methylthio, formylation is expected to predominantly occur at the more activated and sterically accessible C2 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylthiothiophene
-
To a stirred solution of N,N-dimethylformamide (1.2 eq.) in anhydrous 1,2-dichloroethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of 3-methylthiothiophene (1.0 eq.) in anhydrous 1,2-dichloroethane dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Method 1b: Ortho-Lithiation and Formylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For 3-methylthiothiophene, the ring sulfur atom typically directs lithiation to the C2 position.
Mechanism and Regioselectivity: Treatment of 3-methylthiothiophene with a strong base like n-butyllithium (n-BuLi) results in deprotonation primarily at the C2 position due to the directing effect of the thiophene sulfur. The resulting lithiated species can then be quenched with an electrophile, such as DMF, to introduce the formyl group. This method generally offers higher regioselectivity for the 2-formyl product compared to the Vilsmeier-Haack reaction.[5]
Experimental Protocol: Lithiation and Formylation of 3-Methylthiothiophene
-
Dissolve 3-methylthiothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (1.2 eq.) dropwise, again keeping the temperature below -70 °C.
-
After the addition, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Comparison: Vilsmeier-Haack vs. Lithiation
| Parameter | Vilsmeier-Haack Formylation | Ortho-Lithiation and Formylation |
| Regioselectivity | Mixture of 2- and 5-isomers, with 2- predominating. | Highly selective for the 2-isomer. |
| Typical Yields | Moderate to good (50-70% combined isomers). | Good to excellent (70-90% of the 2-isomer). |
| Reaction Conditions | 0 °C to room temperature. | Cryogenic temperatures (-78 °C) required. |
| Reagents | POCl₃ (corrosive, moisture-sensitive), DMF. | n-BuLi (pyrophoric, requires inert atmosphere), DMF. |
| Advantages | Milder temperature conditions, less hazardous reagents than n-BuLi. | High regioselectivity, often higher yields of the desired product. |
| Disadvantages | Lower regioselectivity, requires chromatographic separation of isomers. | Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions. |
Route 2: De Novo Thiophene Ring Synthesis
Constructing the thiophene ring from acyclic precursors offers a powerful strategy to control the substitution pattern from the outset. Several named reactions are applicable here, with the Paal-Knorr synthesis being particularly noteworthy for this target.
Method 2a: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to form a thiophene.[6][7][8] A recent modification allows for the synthesis of 3-methylthio-substituted thiophenes.[9]
Proposed Synthetic Pathway: A plausible route to a precursor for this compound would involve a 1,4-dicarbonyl compound with a methylthio group at the 2-position. This intermediate can be synthesized from readily available starting materials. The resulting thiophene would then require formylation at the 2-position.
Experimental Protocol: Paal-Knorr Synthesis of a 3-Methylthio-thiophene Derivative
-
Synthesize the 1,4-dicarbonyl precursor, 2-(methylthio)-1,4-diaryl-butane-1,4-dione, as described in the literature.[9]
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq.) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq.) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-methylthio-2,5-diarylthiophene.
-
The resulting thiophene can then be formylated at the desired position using one of the methods described in Route 1.
Advantages and Disadvantages of the De Novo Approach:
-
Advantages: Offers high control over the substitution pattern of the thiophene ring. Can be adapted to create a wide variety of analogues by modifying the starting acyclic precursors.
-
Disadvantages: Often involves more synthetic steps compared to the direct functionalization of 3-methylthiothiophene. The synthesis of the required acyclic precursors can be complex.
Route 3: Post-Synthetic Modification via Cross-Coupling
Modern cross-coupling reactions provide a powerful means to introduce the methylthio group onto a pre-functionalized thiophene ring. The Buchwald-Hartwig C-S coupling is a prime example of such a transformation.
Method 3a: Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig amination has been extended to the formation of carbon-sulfur bonds, allowing for the coupling of aryl halides with thiols.[10] This method can be applied to introduce a methylthio group at a specific position on the thiophene ring, provided a suitable halogenated precursor is available.
Proposed Synthetic Pathway: A viable precursor for this route is 4-bromo-2-thiophenecarboxaldehyde. This can be synthesized from 2-thiophenecarboxaldehyde via bromination. A palladium-catalyzed cross-coupling reaction with methanethiol or its salt would then yield the desired this compound.
Experimental Protocol: Buchwald-Hartwig C-S Coupling (Adapted)
-
In a glovebox, add 4-bromo-2-thiophenecarboxaldehyde (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) to an oven-dried vial.
-
Add anhydrous, degassed 1,4-dioxane to the vial.
-
Add sodium thiomethoxide (1.2 eq.) to the mixture.
-
Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Advantages and Disadvantages of the Cross-Coupling Approach:
-
Advantages: High functional group tolerance. Provides a convergent route to the target molecule.
-
Disadvantages: Requires the synthesis of a halogenated precursor. Palladium catalysts and ligands can be expensive. Methanethiol is a toxic and malodorous gas, though its sodium salt is easier to handle.
Conclusion
The synthesis of derivatives of this compound can be approached through several effective strategies, each with its own set of advantages and challenges.
-
Direct formylation of 3-methylthiothiophene is a concise approach. The Vilsmeier-Haack reaction is operationally simpler but may require chromatographic separation of isomers. Ortho-lithiation followed by formylation offers superior regioselectivity at the cost of more stringent reaction conditions.
-
De novo synthesis via the Paal-Knorr reaction provides excellent control over the substitution pattern but generally involves a longer synthetic sequence.
-
Post-synthetic modification using the Buchwald-Hartwig C-S coupling is a powerful, convergent method, though it necessitates the preparation of a halogenated precursor and the use of specialized catalysts.
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of the reaction, the availability of starting materials and equipment, and the importance of regiochemical purity. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to efficiently access this valuable class of compounds.
References
-
Organic Syntheses, Coll. Vol. 4, p.641 (1963); Vol. 34, p.73 (1954). [Link]
- US20120178943A1 - Processes for producing 3-(methylthio)
-
Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF - ResearchGate. [Link]
-
A New Facile Approach to the Synthesis of 3-methylthio-substituted Furans, Pyrroles, Thiophenes, and Related Derivatives - PubMed. [Link]
-
Fiesselmann thiophene synthesis - Wikipedia. [Link]
-
Paal–Knorr synthesis - Wikipedia. [Link]
-
Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives - ProQuest. [Link]
-
Paal-Knorr Thiophene Synthesis. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
